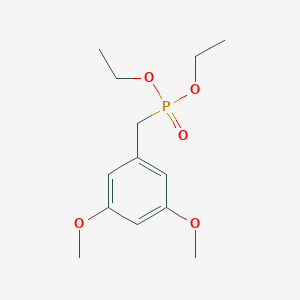

Diethyl 3,5-Dimethoxybenzylphosphonate

説明

Diethyl 3,5-Dimethoxybenzylphosphonate is a chemical compound . It is also known as P-[(3,5-dimethoxyphenyl)methyl]phosphonate .

Molecular Structure Analysis

Diethyl 3,5-Dimethoxybenzylphosphonate has a molecular formula of C13H21O5P . It contains a total of 40 bonds, including 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 2 aromatic ethers, and 1 phosphonate .Physical And Chemical Properties Analysis

Diethyl 3,5-Dimethoxybenzylphosphonate appears as a transparent oil . It is soluble in dichloromethane and ethyl acetate . It has a density of 1.1±0.1 g/cm3, a boiling point of 404.2±35.0 °C at 760 mmHg, and a flash point of 211.7±46.3 °C . It has a molar refractivity of 73.4±0.3 cm3, a polar surface area of 64 Å2, a polarizability of 29.1±0.5 10-24 cm3, and a molar volume of 256.6±3.0 cm3 .科学的研究の応用

Potential Antimicrobial Agents

Diethyl Benzylphosphonates, including Diethyl 3,5-Dimethoxybenzylphosphonate, have been studied for their potential as antimicrobial agents . The impact of the substituent at the phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied . Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains .

Antibacterial Agents

Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics .

Organic Chemistry Research

Diethyl 3,5-Dimethoxybenzylphosphonate is used in organic chemistry research . The organophosphonates were obtained based on developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product .

Drug Resistance Research

Diethyl 3,5-Dimethoxybenzylphosphonate could be used in drug resistance research . The increasing resistance of bacteria to various drugs and antibiotics is a significant concern in the medical field . The study of these compounds could provide valuable insights into the development of new drugs that can overcome this resistance .

Cytotoxic Activity Study

The impact of the substituent at the phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied . A different inhibitory activity was noted depending on the nature of the substituent attached to the phenyl ring of the organophosphorus compound .

Chemical Synthesis

Diethyl 3,5-Dimethoxybenzylphosphonate is used in the synthesis of other chemical compounds . It’s a valuable reagent in the field of chemical synthesis, contributing to the development of new compounds and materials .

Safety and Hazards

Diethyl 3,5-Dimethoxybenzylphosphonate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or rinse thoroughly with plenty of water for at least 15 minutes, respectively . If swallowed, it is advised to rinse mouth with water and consult a physician .

特性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-12(15-3)9-13(8-11)16-4/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWCMXXBAOVBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465908 | |

| Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3,5-Dimethoxybenzylphosphonate | |

CAS RN |

108957-75-1 | |

| Record name | Diethyl P-[(3,5-dimethoxyphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108957-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Diethyl 3,5-Dimethoxybenzylphosphonate in the synthesis of Resveratrol?

A1: Diethyl 3,5-Dimethoxybenzylphosphonate is a key intermediate in the multi-step synthesis of Resveratrol []. It reacts with a carbonyl compound, specifically 4-methoxybenzaldehyde, through a Horner-Wadsworth-Emmons reaction. This reaction forms a carbon-carbon double bond, leading to the formation of (E)-3,4',5-trimethoxytoluylene, another intermediate in the synthesis. This compound is then further demethylated to yield the final product, Resveratrol.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)

![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)

![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)